2-Methyl-2-(oxetan-3-yl)propanenitrile

Catalog No.
S13361534
CAS No.
M.F
C7H11NO
M. Wt
125.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-2-(oxetan-3-yl)propanenitrile

Product Name

2-Methyl-2-(oxetan-3-yl)propanenitrile

IUPAC Name

2-methyl-2-(oxetan-3-yl)propanenitrile

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

InChI

InChI=1S/C7H11NO/c1-7(2,5-8)6-3-9-4-6/h6H,3-4H2,1-2H3

InChI Key

XKEFVVQNKWWDOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C1COC1

2-Methyl-2-(oxetan-3-yl)propanenitrile is a chemical compound characterized by its unique molecular structure, which includes a nitrile functional group and an oxetane ring. Its molecular formula is C₇H₁₁NO, with a molecular weight of approximately 125.17 g/mol. The compound is recognized for its potential as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

  • Oxidation: This process can convert the nitrile group into carboxylic acids or amides, depending on the oxidizing agents used.
  • Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
  • Substitution Reactions: The oxetane ring can undergo nucleophilic substitutions, leading to products that may include ring-opening or ring-expansion derivatives .

These reactions are significant for synthesizing more complex molecules from this compound.

Research indicates that derivatives of 2-methyl-2-(oxetan-3-yl)propanenitrile exhibit notable biological activities. Some studies have suggested potential antimicrobial and anticancer properties, making this compound a candidate for further pharmacological exploration. The specific mechanisms of action and efficacy in biological systems are areas of ongoing research .

The synthesis of 2-methyl-2-(oxetan-3-yl)propanenitrile typically involves the cyclization of appropriate precursors. Common methods include:

  • Intramolecular Etherification: This method involves the formation of an ether bond within the same molecule, leading to the creation of the oxetane ring.
  • Epoxide Ring Opening: This technique utilizes epoxides as intermediates, which can be converted into oxetanes through ring-opening reactions followed by cyclization.
  • Nitrilation: Introducing the nitrile group can be achieved through various nitration techniques involving suitable starting materials .

The applications of 2-methyl-2-(oxetan-3-yl)propanenitrile are diverse:

  • Pharmaceutical Development: It serves as a scaffold for designing new therapeutic agents due to its unique structural features.
  • Agrochemicals: The compound is explored for its potential use in developing pesticides and herbicides.
  • Organic Synthesis: It acts as a versatile building block for synthesizing more complex organic molecules in research and industrial applications .

Interaction studies involving 2-methyl-2-(oxetan-3-yl)propanenitrile focus on its biological effects and potential interactions with biological targets. Preliminary findings suggest that derivatives may interact with enzymes or receptors related to disease pathways, particularly in cancer and microbial infections. Further studies are necessary to elucidate these interactions and their implications for drug design and efficacy .

Several compounds share structural similarities with 2-methyl-2-(oxetan-3-yl)propanenitrile. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Methyl-3-(hydroxymethyl)oxetan-3-ylacetonitrileC₇H₉NO₂Contains a hydroxymethyl group
2-Methyl-3-(methyloxetan-3-yl)acetonitrileC₈H₁₁NO₂Features an additional methyl group on the oxetane
2-Methyl-3-(phenyl)propanenitrileC₉H₉NOIncorporates a phenyl group, altering its reactivity

These compounds highlight the unique structural characteristics of 2-methyl-2-(oxetan-3-yl)propanenitrile, particularly its oxetane ring and nitrile functionality, which differentiate it from other similar compounds. Each compound's distinct features contribute to its specific applications and biological activities, emphasizing the importance of structural variations in chemical properties and reactivity .

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Exact Mass

125.084063974 g/mol

Monoisotopic Mass

125.084063974 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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